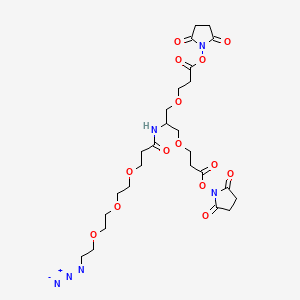
t-Boc-N-Amido-PEG12-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Boc-N-Amido-PEG12-propargyl: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a tert-butoxycarbonyl (t-Boc) protected amine group and a propargyl group. The compound is known for its ability to participate in copper-catalyzed Click Chemistry reactions with biomolecules containing azide groups. The PEG spacer in the molecule enhances its water solubility, making it a valuable tool in various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG12-propargyl typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Introduction of the Propargyl Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: t-Boc-N-Amido-PEG12-propargyl primarily undergoes the following types of reactions:
Click Chemistry Reactions: The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages
Deprotection Reactions: The t-Boc protected amine can be deprotected under mild acidic conditions to yield the free amine
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Mild Acids: Used for the deprotection of the t-Boc group.
Major Products Formed:
Aplicaciones Científicas De Investigación
t-Boc-N-Amido-PEG12-propargyl has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions
Biology: Employed in the modification of biomolecules for various biochemical assays and studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of t-Boc-N-Amido-PEG12-propargyl involves its participation in Click Chemistry reactions. The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in various biochemical applications .
Comparación Con Compuestos Similares
t-Boc-N-Amido-PEG10-propargyl: Similar in structure but with a shorter PEG spacer.
t-Boc-N-Amido-PEG8-COOH: Contains a carboxyl group instead of a propargyl group.
Uniqueness: t-Boc-N-Amido-PEG12-propargyl is unique due to its longer PEG spacer, which enhances its water solubility and makes it more suitable for applications requiring high solubility and stability .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H61NO14/c1-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-27-45-29-30-46-28-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-33-31(34)47-32(2,3)4/h1H,6-30H2,2-4H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGQYPVJEDNKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H61NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)




![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)

